molecular formula C21H13FO3 B3612174 3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

Cat. No. B3612174
M. Wt: 332.3 g/mol
InChI Key: QRNJQRRSWNYGEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate” is a complex organic molecule. It contains a fluorene core, which is a polycyclic aromatic hydrocarbon composed of two benzene rings fused with a central cyclopentene ring . The “9-oxo” indicates the presence of a carbonyl group (C=O) at the 9th position of the fluorene core . The “3-fluorobenzyl” and “3-carboxylate” parts suggest the presence of a fluorobenzyl group and a carboxylate ester group at the 3rd position of the fluorene core .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the fluorene core, with the additional functional groups contributing to its overall shape, size, and properties. The presence of the carbonyl, fluorobenzyl, and carboxylate groups would likely have significant effects on the compound’s reactivity and interactions with other molecules .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents present. The carbonyl group could be involved in various reactions such as reductions, nucleophilic additions, or condensations. The fluorobenzyl and carboxylate groups could also participate in various reactions depending on the conditions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carbonyl, fluorobenzyl, and carboxylate groups could affect its polarity, solubility, melting point, boiling point, and other properties .

Mechanism of Action

Without specific context or application, it’s difficult to predict the mechanism of action of this compound. If it’s intended for use in a biological context, its effects would depend on how it interacts with biological molecules or systems .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling it to minimize risk of exposure .

Future Directions

The future study of this compound could involve further exploration of its synthesis, properties, and potential applications. This could include experimental studies to determine its physical and chemical properties, investigations into its reactivity and chemical behavior, and exploration of its potential uses in various fields .

properties

IUPAC Name

(3-fluorophenyl)methyl 9-oxofluorene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H13FO3/c22-15-5-3-4-13(10-15)12-25-21(24)14-8-9-18-19(11-14)16-6-1-2-7-17(16)20(18)23/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRNJQRRSWNYGEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=CC(=C3)C(=O)OCC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H13FO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate
Reactant of Route 3
Reactant of Route 3
3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate
Reactant of Route 4
3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate
Reactant of Route 5
3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate
Reactant of Route 6
3-fluorobenzyl 9-oxo-9H-fluorene-3-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.